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Compound of Interest

Compound Name: Altrenogest

Cat. No.: B1664803

An In-depth Exploration of the Synthesis, Mechanism of Action, and Historical Development of
a Key Veterinary Progestin

Introduction

Altrenogest, a synthetic progestin, has become an indispensable tool in modern veterinary
medicine, particularly in equine and swine reproduction. Its ability to effectively synchronize
estrus has revolutionized breeding management practices, enabling optimized timelines for
artificial insemination, embryo transfer, and farrowing. This technical guide provides a
comprehensive overview of the discovery, history, and development of Altrenogest, detailing
its chemical synthesis, mechanism of action, pharmacokinetic profile, and the key experimental
findings that have established its efficacy and safety. This document is intended for
researchers, scientists, and drug development professionals with an interest in steroid
chemistry, reproductive endocrinology, and veterinary pharmacology.

Historical Development

Altrenogest, also known by its developmental code RU-2267, was discovered and developed
by the French pharmaceutical company Roussel Uclaf in the 1970s.[1] It belongs to the 19-
nortestosterone class of steroids and is structurally related to trenbolone, a potent anabolic
steroid.[1][2] The development of Altrenogest was part of a broader effort in steroid research
to create potent, orally active progestins with specific applications in human and veterinary
medicine. The commercial formulation of Altrenogest, Regumate®, was first marketed in the
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early 1980s and has since become a widely used product for reproductive management in
horses and pigs.[1]

Chemical Synthesis

The synthesis of Altrenogest typically starts from a steroid precursor, estra-4,9-diene-3,17-
dione. A key step in the synthesis is the introduction of the allyl group at the C17 position. One
patented method involves the following general steps:

e Protection of the C3 ketone: The C3 ketone of the starting material, estra-4,9-diene-3,17-
dione, is protected, for example, by forming a silyl enol ether. This is achieved by reacting
the starting material with Lithium Diisopropylamide (LDA) and trimethylchlorosilane
((CH)3SICI).[3]

o Grignard Reaction: A Grignard reaction is then performed using allylmagnesium bromide.
This reaction introduces the allyl group at the C17 position, forming an intermediate.

o Deprotection and Rearrangement: The protecting group at C3 is removed, and a double
bond rearrangement occurs to yield the final Altrenogest molecule.

This synthesis route is designed to be efficient and produce a high-purity product suitable for
pharmaceutical use.

Mechanism of Action

Altrenogest exerts its primary physiological effects by acting as a potent agonist at
progesterone receptors (PRs). By mimicking the action of endogenous progesterone, it
suppresses the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus.
This, in turn, inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone
(FSH) from the pituitary gland.

The suppression of LH is the key to Altrenogest's ability to control the estrous cycle. It
prevents the final maturation of ovarian follicles and the LH surge required for ovulation. This
effectively places the female in a state of artificial diestrus. Upon withdrawal of Altrenogest
treatment, the negative feedback on the hypothalamic-pituitary axis is removed, leading to a
predictable resurgence of GnRH, FSH, and LH, followed by follicular development, estrus, and
ovulation.
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Figure 1: Simplified signaling pathway of Altrenogest in suppressing the estrous cycle.
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Pharmacological Profile
Receptor Binding Affinity

Altrenogest is distinguished by its high binding affinity for both the progesterone receptor (PR)
and the androgen receptor (AR). An in vitro study using a yeast-based bioassay demonstrated
that Altrenogest was a highly potent agonist for both receptors.

Relative
Receptor Ligand EC50 (nM) Activational
Potency (%)

Progesterone

Progesterone - 100
Receptor
Altrenogest 0.3 1300
Androgen Receptor Testosterone - 100
Altrenogest 0.64 688
Table 1: In vitro
receptor activation
potency of
Altrenogest. Data from
McRobb et al. (2008).
Pharmacokinetics

Altrenogest is well-absorbed orally. Its poor solubility in water is overcome in commercial
formulations, though research has shown that complexation with cyclodextrins can further

enhance its solubility and oral bioavailability.

Mares: Following oral administration of 0.044 mg/kg, peak plasma concentrations (Cmax) of
23-75 ng/mL are reached. The drug is eliminated with a half-life that allows for once-daily
dosing to maintain effective concentrations for estrus suppression.

Gilts: After oral administration of 20 mg/gilt/day for 18 days, the mean steady-state plasma
concentration (Css) was found to be 22.69 + 6.15 ng/ml. The pharmacokinetic parameters were
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similar after the first and final administrations, indicating no significant accumulation.

] Half-life
Species Dose Cmax (ng/mL) Tmax (hours)
(hours)
0.044 mg/kg
Mare 13.2+5.8 0.8+0.8 ~7.0
(oral)
0.3 mg/kg
Mare _ 18.0+6.6 79+39 -
(intramuscular)
) 20 mg/day (oral,
Gilt 66.16 + 19.94 1.96+1.45 7.24 £ 0.98
Day 1)
) 20 mg/day (oral,
Gilt 71.32 +19.96 2.75+1.07 9.76 + 2.83
Day 18)
Table 2:
Comparative

pharmacokinetic
parameters of
Altrenogest in

mares and gilts.

Efficacy in Estrus Synchronization
Mares

Numerous studies have demonstrated the efficacy of Altrenogest in suppressing and
synchronizing estrus in mares. A typical treatment protocol involves the daily oral administration
of 0.044 mg/kg for 10 to 15 consecutive days. Following the cessation of treatment, the
majority of mares exhibit estrus within 2 to 5 days and ovulate between 5 and 7 days after the
onset of estrus.
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Study Parameter Result

Treatment Protocol 0.044 mg/kg Altrenogest daily for 14 days
Percentage of Mares Exhibiting Estrus 100%

Ovulation Rate 91.67% (11 out of 12 mares)

Table 3: Efficacy of Altrenogest for estrus

synchronization in mares.

Gilts

In swine, Altrenogest is used to synchronize estrus in sexually mature gilts. A common
regimen is the daily oral administration of 15-20 mg per gilt for 14 to 18 days. This allows for
timed insemination and more uniform farrowing groups.

Study Parameter Result

Treatment Protocol 20 mg Altrenogest daily for 18 days

Percentage of Gilts in Estrus (3-7 days post- ]
87% (107 out of 123 gilts)

treatment)

Mean Interval to Estrus 5.22 + 1.42 days
Farrowing Rate 74.92%
Average Litter Size 12.06

Table 4: Efficacy of Altrenogest for estrus

synchronization in gilts.

Experimental Protocols
In Vivo Estrus Synchronization in Mares

A representative experimental design to evaluate the efficacy of Altrenogest for estrus

synchronization in mares would involve:
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e Animal Selection: A cohort of healthy, cycling mares is selected and randomly assigned to a
treatment or control group.

o Treatment Administration: The treatment group receives a daily oral dose of 0.044 mg/kg
Altrenogest for 14 consecutive days. The control group receives a placebo.

o Estrus Detection: Starting from the day after the last treatment, all mares are monitored daily
for signs of estrus (e.g., teasing with a stallion, uterine edema on ultrasound).

e Ovulation Monitoring: Ovarian follicular development is monitored via transrectal
ultrasonography to determine the time of ovulation.

» Data Collection: Key parameters recorded include the interval from the end of treatment to
the onset of estrus and ovulation, estrus duration, and ovulation rate.

Day 1-14 Day 15 onwards Outcome

BENVASIEIVAENGL[ESE | Post-treatment . . ~ :
(0.044 mg/kg) Daily Estrus Detection »| Transrectal Ultrasonography Estrus Onset Ovulation

Click to download full resolution via product page

Figure 2: Experimental workflow for in vivo estrus synchronization in mares.

In Vitro Receptor Binding Assay

A competitive binding assay is a standard method to determine the affinity of a compound for a
specific receptor. A general protocol to assess Altrenogest's binding to the progesterone
receptor would be:

o Receptor Preparation: A source of progesterone receptors is prepared, for example, from the
cytosol of uterine tissue from an estrogen-primed animal or using a recombinant receptor.

 Incubation: A constant amount of radiolabeled progesterone (e.g., [2H]-progesterone) is
incubated with the receptor preparation in the presence of increasing concentrations of
unlabeled Altrenogest.
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e Separation: The receptor-bound and unbound radioligand are separated (e.g., by dextran-
coated charcoal).

e Quantification: The amount of bound radioactivity is measured using liquid scintillation
counting.

» Data Analysis: The concentration of Altrenogest that inhibits 50% of the specific binding of
the radiolabeled progesterone (IC50) is calculated. This value can be used to determine the
binding affinity (Ki).

Progesterone Receptor Radiolabeled Progesterone Altrenogest
(e.g., uterine cytosol) ([BH]-Progesterone) (increasing concentrations)

'

Separation of Bound
and Unbound Ligand

:

Quantification of
Bound Radioactivity

DETEWAEWAS

(IC50, Ki)

Click to download full resolution via product page

Figure 3: General workflow for a competitive receptor binding assay.

Safety and Toxicology
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Toxicology studies are essential for the regulatory approval of any veterinary drug. Good
Laboratory Practice (GLP) compliant studies are conducted to assess the safety of the new
chemical entity. For Altrenogest, these would have included acute, sub-chronic, and chronic
toxicity studies in laboratory animals, as well as reproductive and developmental toxicity
studies. A summary report from the European Medicines Agency indicates that Altrenogest
has weak estrogenic, anabolic, and androgenic effects, but no corticoid or anti-inflammatory
effects. The no-hormonal-effect level (NOEL) in monkeys was established at 4 ug/kg body
weight/day. Long-term toxicity and carcinogenicity studies were not performed.

Conclusion

Altrenogest represents a significant advancement in veterinary reproductive medicine. Its
development by Roussel Uclaf provided a potent, orally active progestin that has had a major
impact on breeding management in the equine and swine industries. Its well-characterized
mechanism of action, involving the suppression of the hypothalamic-pituitary-gonadal axis,
allows for precise control over the estrous cycle. The extensive body of research on its
pharmacokinetics and efficacy has established its role as a reliable and effective tool for estrus
synchronization. Future research may focus on the development of new delivery systems and
further elucidation of its effects on the complex interplay of reproductive hormones.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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